![molecular formula C9H7IN2O2 B2837184 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2138293-79-3](/img/structure/B2837184.png)
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a chemical compound with the CAS Number: 2138293-79-3 . It has a molecular weight of 302.07 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Molecular Structure Analysis
The InChI code for 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is 1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
In one study, 2-methylimidazo[1,2-a]pyridine was found to react with bromine and iodine, resulting in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These halides were obtained from the respective trihalides .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 302.07 .Scientific Research Applications
Chemical Research
“3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 2138293-79-3 . It’s often used in chemical research due to its unique structure and properties .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives, which include “3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid”, have been shown to possess a broad range of biological activity . For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a similar compound, showed antimicrobial properties against Staphylococcus aureus .
Medicinal Chemistry
Imidazopyridine, a “drug prejudice” scaffold, has a wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Tuberculosis Treatment
Imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been used in a variety of applications, including as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . They have also been found in the molecules of many active pharmaceutical ingredients .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to interact with various biological targets, leading to a wide range of potential therapeutic effects .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of potential therapeutic effects, depending on their specific targets .
properties
IUPAC Name |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQRFDSDFYXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.